4-(4-Ethylphenoxy)butane-1-thiol
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Overview
Description
4-(4-Ethylphenoxy)butane-1-thiol is an organic compound characterized by its unique structure, which includes a butane backbone with a thiol group (-SH) at one end and a 4-ethylphenoxy group attached to the other end
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylphenol and butane-1-thiol as the primary starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of 4-ethylphenol is replaced by the thiol group of butane-1-thiol. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis of this compound is performed using continuous flow reactors to ensure consistent product quality and efficiency.
Purification: The crude product is purified through distillation or recrystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiol group to a thioether.
Substitution: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Thioethers: Formed through the reduction of the thiol group.
Substituted Derivatives: Various substituted products depending on the electrophile used.
Scientific Research Applications
4-(4-Ethylphenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate thiol-reactive processes.
Industry: It is used in the production of polymers and other materials that require thiol-functionalized compounds.
Mechanism of Action
The mechanism by which 4-(4-Ethylphenoxy)butane-1-thiol exerts its effects involves its interaction with thiol-reactive sites on proteins or enzymes. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions.
Molecular Targets and Pathways:
Thiol-Containing Enzymes: The compound can interact with enzymes that have cysteine residues in their active sites.
Disulfide Bond Formation: This interaction can lead to the formation of disulfide bonds, which are important in protein folding and stability.
Comparison with Similar Compounds
4-(4-Methylphenoxy)butane-1-thiol
4-(4-Propylphenoxy)butane-1-thiol
4-(4-Butylphenoxy)butane-1-thiol
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Properties
IUPAC Name |
4-(4-ethylphenoxy)butane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-14/h5-8,14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJAQAGBCFYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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